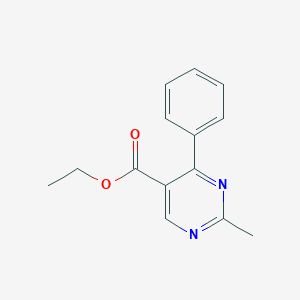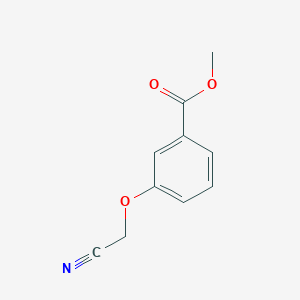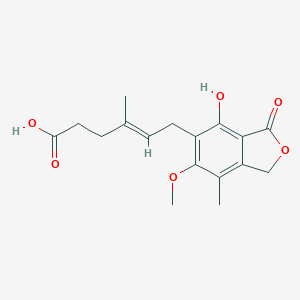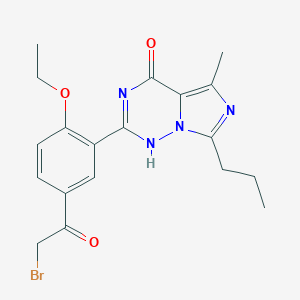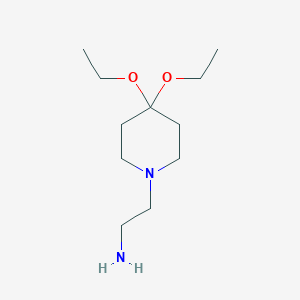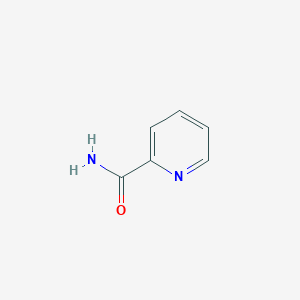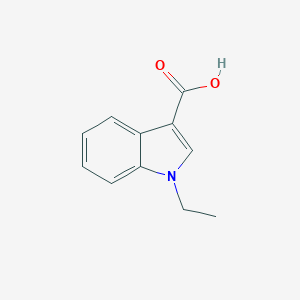
1-(3-Methoxyphenyl)acetone
Overview
Description
1-(3-Methoxyphenyl)acetone is a chemical compound that is related to various other methoxyphenyl compounds. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and characterized, which can give insights into the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of methoxyphenyl precursors with various reagents. For example, the synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involved the condensation of specific precursors and was characterized by X-ray diffraction . Similarly, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was synthesized by acetylation and characterized by X-ray crystallography . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of methoxyphenyl compounds can be complex, as seen in the X-ray crystallography studies of related compounds. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed intermolecular interactions and a non-planar ring structure . These findings suggest that this compound may also exhibit interesting structural features.
Chemical Reactions Analysis
The reactivity of methoxyphenyl compounds with OH radicals has been studied, as in the case of 3-methoxy-3-methyl-1-butanol, which produced various products including acetone and methyl acetate . This indicates that this compound could also undergo similar radical-initiated reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds can be inferred from related studies. For example, (3-Methoxyphenyl)acetic acid was found to form dimers in the crystalline state, which suggests that this compound might also exhibit hydrogen bonding and dimerization . The rate constant for the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals provides information on the reactivity of the methoxy group in these compounds .
Scientific Research Applications
Nonlinear Optical Material Development
1-(3-Methoxyphenyl)acetone and its derivatives are actively studied for their applications in nonlinear optical materials. Notably, certain derivatives, such as 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, have been synthesized and demonstrated significant second harmonic generation efficiency, indicating potential for use in optoelectronic devices (Crasta et al., 2004). Similarly, other compounds like 1-(4-methylthiophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one have been explored for their optical properties, showing promising results in terms of transparency and thermal stability, further reinforcing the potential of these compounds in the field of nonlinear optics (Kumar et al., 2012).
Pharmaceutical and Biomedical Applications
Compounds related to this compound have been investigated for their pharmaceutical and biomedical potential. For instance, dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) (PLA) membranes have been studied, demonstrating their potential in controlled drug release systems and tissue engineering (Blanco et al., 2020). These findings suggest a broad range of applications in medical and pharmaceutical fields.
Organic Synthesis and Chemical Characterization
Various studies have focused on the synthesis, characterization, and chemical properties of this compound derivatives. Research has shed light on the structural and chemical characteristics of these compounds, paving the way for their utilization in different chemical applications. For instance, the photolysis of certain derivatives has been examined, revealing intricate details about their chemical behavior and potential applications in chemical synthesis (Schepp, 2004).
Safety and Hazards
“1-(3-Methoxyphenyl)acetone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
Mechanism of Action
3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, 1-(3-Methoxyphenyl)acetone, or 3-Methoxyphenyl acetone, is a chemical compound with the molecular formula C10H12O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the compound is used in the synthesis of other compounds, suggesting it may interact with various molecular targets depending on the specific synthesis process .
Mode of Action
As a precursor in chemical synthesis, its mode of action likely involves reacting with other compounds to form new substances .
Biochemical Pathways
It’s used in the synthesis of optically active cyanohydrins and central nervous system (cns) active compounds , suggesting it may play a role in the biochemical pathways related to these substances.
Pharmacokinetics
As a chemical used primarily in synthesis, its bioavailability would depend on the specific conditions of the reaction and the resulting compound .
Result of Action
It’s known to be used in the synthesis of cns active compounds , suggesting that the resulting compounds may have effects on the nervous system.
Action Environment
The action, efficacy, and stability of 3-Methoxyphenylacetone can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which 3-Methoxyphenylacetone is involved .
properties
IUPAC Name |
1-(3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRRRLPDBJBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184359 | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3027-13-2 | |
| Record name | 3′-Methoxyphenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methoxyphenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methoxyphenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




